molecular formula C22H29N5O2 B2823036 N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2202157-11-5

N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2823036
CAS No.: 2202157-11-5
M. Wt: 395.507
InChI Key: ISSVTEPZZZBZRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the triazole ring, acylation of the piperidine moiety, and introduction of the phenyl group. Researchers have employed various synthetic routes, such as click chemistry or multicomponent reactions, to access this compound .


Molecular Structure Analysis

The molecular formula of this compound is C~19~H~25~N~5~O~2~ . Its structure comprises a piperidine ring, a triazole ring, a phenyl group, and a tert-butyl substituent. The triazole ring contributes to its biological activity, while the phenyl group and tert-butyl substituent influence its lipophilicity and steric properties .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, acylation, and nucleophilic substitutions. Understanding its reactivity is crucial for designing derivatives with improved properties .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 232°C .

Mechanism of Action

The precise mechanism of action for N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide remains an active area of research. It may interact with specific receptors, enzymes, or cellular pathways, leading to therapeutic effects. Further studies are needed to elucidate its mode of action .

Safety and Hazards

  • Eye Irritation : The compound is classified as an eye irritant (GHS07) .
  • Skin Irritation : It may cause skin irritation (GHS07) .
  • Storage : Store it as a combustible solid (Storage Class Code 11) .

Properties

IUPAC Name

N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-5-18(28)27-13-11-22(12-14-27,16-9-7-6-8-10-16)20(29)23-15-17-24-19(26-25-17)21(2,3)4/h5-10H,1,11-15H2,2-4H3,(H,23,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSVTEPZZZBZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=N1)CNC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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